molecular formula C18H19N5O3 B10998045 N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10998045
M. Wt: 353.4 g/mol
InChI Key: SFKPNELPZWXHAH-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a butanamide chain linked to a 4-acetylphenyl moiety. The methoxy group enhances solubility, while the acetylphenyl group may influence target binding affinity .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C18H19N5O3/c1-12(24)13-6-8-14(9-7-13)19-17(25)5-3-4-15-20-21-16-10-11-18(26-2)22-23(15)16/h6-11H,3-5H2,1-2H3,(H,19,25)

InChI Key

SFKPNELPZWXHAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Butanamide Side Chain: This step involves the coupling of the triazolopyridazine core with a butanamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.

    Acetylation of the Phenyl Ring: The final step is the acetylation of the phenyl ring, which can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide would depend on its specific biological target. Generally, compounds in this class can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological implications:

Compound Name Core Structure Substituents/Modifications Hypothesized Impact on Properties Reference
N-(4-Acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy; butanamide chain; 4-acetylphenyl Enhanced solubility (methoxy), extended pharmacokinetic half-life (butanamide), improved binding (acetylphenyl)
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy; butanamide chain; 4-pyridinyl-thiazol Increased polarity (pyridinyl-thiazol) may reduce membrane permeability but improve target specificity
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl; acetamide chain; 4-ethoxyphenyl Shorter amide chain (acetamide) may reduce metabolic stability; ethoxy group offers moderate lipophilicity
Ethyl N-Benzoyl-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)Glycinate [1,2,4]Triazolo[4,3-b]pyridazine 6-chloro; glycinate ester; benzoyl group Chloro substitution reduces solubility but increases electrophilicity for covalent binding; ester group may limit bioavailability
N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine Pyridazine Pyrazole at position 6; 4-methylphenyl Replacement of triazolo with pyrazole reduces heterocyclic complexity but may diminish kinase inhibition efficacy

Key Structural and Functional Differences

Substituents on the Pyridazine Ring Methoxy (Target) vs. Chloro (Ethyl N-Benzoyl Derivative): The 6-methoxy group in the target compound improves aqueous solubility compared to the 6-chloro analog, which is more lipophilic but less metabolically stable . Methyl vs.

Amide Chain Length

  • Butanamide (Target) vs. Acetamide (Ethoxyphenyl Analog) : The longer butanamide chain in the target compound likely improves membrane permeability and prolongs half-life due to reduced renal clearance, whereas the acetamide chain may confer faster metabolism .

Aromatic Moieties

  • 4-Acetylphenyl (Target) vs. 4-Pyridinyl-Thiazol () : The acetylphenyl group provides a planar aromatic system for π-π stacking with protein targets, while the pyridinyl-thiazol group introduces hydrogen-bonding capability, enhancing target specificity .

Pharmacological Implications

  • Kinase Inhibition : The [1,2,4]triazolo[4,3-b]pyridazine core is common in kinase inhibitors. The target compound’s acetylphenyl group may compete with ATP-binding sites, whereas the pyridinyl-thiazol analog () could interact with polar residues in the active site .

Biological Activity

N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a novel compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H19N5O3C_{18}H_{19}N_{5}O_{3} and a molecular weight of 339.3 g/mol. Its structure includes an acetylphenyl group and a methoxy-substituted triazolopyridazine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H19N5O3
Molecular Weight339.3 g/mol
Key Functional GroupsAcetylphenyl, Methoxy
Structural FeaturesTriazolopyridazine core

Anticancer Properties

Initial studies suggest that this compound may exhibit anticancer activity. Similar compounds in the triazolo-pyridazine family have shown effectiveness against various cancer cell lines. For instance, derivatives with comparable structures demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 to 2.73 μM .

The proposed mechanism involves the inhibition of specific kinases associated with cancer progression and inflammation. Notably, the compound has been investigated for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a vital role in cellular stress responses and inflammatory pathways . Additionally, the methoxy group enhances solubility and stability, potentially increasing bioavailability.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Cytotoxicity Evaluation : In vitro studies demonstrated moderate cytotoxic effects on various cancer cell lines. For example, a derivative exhibited significant cytotoxicity against A549 cells with an IC50 value of 1.06 μM .
  • Kinase Inhibition : A study reported that related triazolo-pyridazine derivatives effectively inhibited c-Met kinase activity with IC50 values around 0.09 μM . This suggests that this compound could similarly target this kinase.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

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